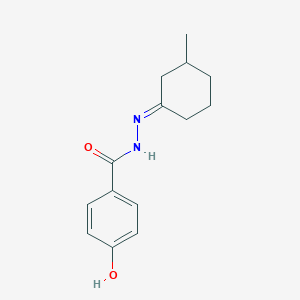

![molecular formula C9H6N2S B5514785 [1,3]噻唑并[3,2-a]苯并咪唑 CAS No. 247-83-6](/img/structure/B5514785.png)

[1,3]噻唑并[3,2-a]苯并咪唑

描述

Synthesis Analysis

The synthesis of [1,3]thiazolo[3,2-a]benzimidazole derivatives often involves the reaction of bis-hydrazonoyl chlorides with 2-methylthiobenzimidazole or benzimidazol-2-thiol. Such reactions facilitate the introduction of various substituents, allowing for the exploration of structure-activity relationships and the development of compounds with enhanced properties (Dawood, Raslan, & Farag, 2003).

Molecular Structure Analysis

The molecular structures of [1,3]thiazolo[3,2-a]benzimidazole derivatives are characterized by the presence of nitrogen and sulfur atoms within the heterocyclic framework, which can significantly influence their electronic properties and reactivity. X-ray diffraction analysis has been employed to determine the precise geometries of these compounds, providing insights into their molecular conformations and potential interaction sites for biological targets (El Ashry et al., 2015).

Chemical Reactions and Properties

[1,3]thiazolo[3,2-a]benzimidazoles undergo a variety of chemical reactions, including S-propargylation followed by cyclization and isomerization, to yield substituted derivatives. These transformations are facilitated by the presence of reactive functional groups and the inherent nucleophilicity of the sulfur and nitrogen atoms within the heterocyclic rings. Such reactions expand the chemical diversity of this class of compounds and enable the fine-tuning of their properties (Omar, Frey, Conrad, & Beifuss, 2014).

科学研究应用

抗肿瘤活性

[1,3]噻唑并[3,2-a]苯并咪唑衍生物因其抗肿瘤特性而被广泛研究。研究表明,噻唑并[3,4-a]苯并咪唑的各种衍生物对广泛的人类肿瘤细胞系表现出显着的体外抗肿瘤活性。C-1苯环上的取代性质和类型显着影响其抗肿瘤活性。这些衍生物在肿瘤生长抑制和细胞选择性方面都显示出潜力(Chimirri 等人,1994); (Chimirri 等人,2001)。

合成和化学

[1,3]噻唑并[3,2-a]苯并咪唑的合成和化学也一直是研究的重点。一项研究讨论了2-巯基苯并咪唑与硝基烯烃的Morita-Baylis-Hillman乙酸酯的碱控制区域选择性级联反应,导致形成噻唑并[3,2-a]苯并咪唑(Zhang 等人,2014)。另一项研究重点是合成3-氨基甲基取代的噻唑并[3,2-a]苯并咪唑,该化合物已显示出抗氧化特性(Dianov,2007)。

抗 HIV 药剂

1H,3H-噻唑并[3,4-a]苯并咪唑已被探索为潜在的抗 HIV 药剂。一些衍生物已显示出以纳摩尔浓度抑制 HIV-1 复制的有效性,具有最小的细胞毒性,充当非核苷 HIV-1 逆转录酶抑制剂 (NNRTI)(Barreca 等人,2002); (Barreca 等人,2002)。

抗真菌和驱虫活性

对噻唑并[3,2-a]苯并咪唑衍生物的研究也显示出有希望的抗真菌和驱虫活性。一些衍生物已被发现对特定的真菌菌株和蚯蚓后效蚓有效,表明在抗真菌和驱虫治疗中具有潜在应用(Kenchappa 等人,2017)。

抗菌和抗癌特性

苯并咪唑衍生物,包括含有噻唑并[3,2-a]苯并咪唑的衍生物,已被合成并评估其在治疗微生物感染和抑制肿瘤生长方面的潜力。研究表明,这些化合物对金黄色葡萄球菌和大肠杆菌等病原体表现出显着的抗菌活性。此外,它们对人肝癌细胞系表现出细胞毒性作用,突出了它们作为癌症治疗临床药物的潜力(Khalifa 等人,2018)。

新型衍生物的合成

免疫调节和抗癌活性

一些新型的2-取代-6-溴-3-甲基噻唑并[3,2-a]苯并咪唑衍生物已被发现具有免疫调节和抗癌活性。这些化合物对巨噬细胞产生的 NO 表现出显着的抑制作用,并对结肠癌和肝细胞癌细胞具有很强的细胞毒性,进一步强调了噻唑并[3,2-a]苯并咪唑衍生物在癌症治疗中的治疗潜力(Abdel‐Aziz 等人,2009)。

杂环合成

合成噻唑并[3,2-a]苯并咪唑衍生物以用于潜在的药理学应用是研究的一个重要领域。研究人员已经报道在各种条件下制备这些化合物,从而得到感兴趣的环化和未环化化合物(Hassanein,1999)。

抗菌和抗结核活性

对噻唑并[3,2-a]苯并咪唑衍生物的研究包括对其抗菌特性的研究。一些研究集中于这些化合物的合成及其对各种病原体的有效性,包括它们在抗结核治疗中的潜力(Bell & Wei,1976); (Rida 等人,1986)。

抗病毒活性

[1,3]噻唑并[3,2-a]苯并咪唑衍生物在抗病毒应用中的潜力已被探索,特别是针对 HIV。这些研究集中于这些化合物的结构修饰,以增强其抗病毒活性并降低细胞毒性(Chimirri 等人,1998)。

连接化合物的合成

人们已经努力合成噻唑并[3,2-a]苯并咪唑连接化合物,例如喹唑啉支架,通过钯催化的反应。这代表了构建复杂分子结构的一种新方法,为药物研究和开发开辟了新的可能性(Keivanloo 等人,2018)。

苯并咪唑衍生物的展望

对苯并咪唑衍生物(包括噻唑并[3,2-a]苯并咪唑)的更广泛的展望强调了它们在药物化学中的重要性,因为它们的结构类似于核苷酸。这些化合物已在包括抗癌研究在内的各种治疗领域中得到应用,这突出了噻唑并[3,2-a]苯并咪唑衍生物在当前药物化学中的相关性(Yadav 等人,2016)。

抗旋毛虫病活性

一些噻唑并[3,2-a]苯并咪唑酮衍生物的抗旋毛虫病活性已经得到研究,揭示了它们对旋毛虫的功效。这表明这些化合物在寄生虫感染治疗中的潜力,进一步使其在药物化学中的应用多样化(Mavrova 等人,2005)。

属性

IUPAC Name |

[1,3]thiazolo[3,2-a]benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2S/c1-2-4-8-7(3-1)10-9-11(8)5-6-12-9/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHCQWURUZRYCIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3N2C=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80349727 | |

| Record name | [1,3]thiazolo[3,2-a]benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80349727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1,3]Thiazolo[3,2-a]benzimidazole | |

CAS RN |

247-83-6 | |

| Record name | [1,3]thiazolo[3,2-a]benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80349727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common synthetic routes for producing [, ]thiazolo[3,2-a]benzimidazole derivatives?

A: Several synthetic strategies have been explored for the construction of the [, ]thiazolo[3,2-a]benzimidazole scaffold. One common approach involves the reaction of 2-aryl-3-nitro-2H-chromenes with 1H-benzimidazole-2-thiol in the presence of a copper catalyst, such as Cu(OAc)2•H2O []. This reaction proceeds through sequential C-N and C-S bond formations, affording the desired product in moderate yields. Another method utilizes the reaction of (1H-benzimidazol-2-ylthio)acetonitrile with dimethyl acetylenedicarboxylate (DMAD) under various conditions []. Depending on the solvent employed, different products can be obtained, including [, ]thiazolo[3,2-a]benzimidazole and [, ]thiazino[3,2-a]benzimidazole derivatives.

Q2: How does the choice of solvent influence the reaction outcome in the synthesis of [, ]thiazolo[3,2-a]benzimidazole derivatives?

A: The choice of solvent can significantly impact the reaction pathway and product distribution in the synthesis of [, ]thiazolo[3,2-a]benzimidazole derivatives. For instance, when (1H-benzimidazol-2-ylthio)acetonitrile reacts with DMAD, employing benzene, THF, or DMF as the solvent primarily yields a [, ]thiazolo[3,2-a]benzimidazole derivative []. Conversely, conducting the reaction in ethanol favors the formation of either a [, ]thiazino[3,2-a]benzimidazole or a [, ]thiazepino[3,2-a]benzimidazole derivative. These findings highlight the importance of careful solvent selection to steer the reaction towards the desired product.

Q3: What structural characterization techniques are typically employed to confirm the identity of synthesized [, ]thiazolo[3,2-a]benzimidazole derivatives?

A: Researchers utilize a combination of spectroscopic and analytical methods to unequivocally confirm the structure of synthesized [, ]thiazolo[3,2-a]benzimidazole derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy, including both 1H and 13C NMR, provides valuable information about the connectivity and environment of atoms within the molecule [, ]. High-resolution mass spectrometry (HRMS) is employed to accurately determine the molecular weight, further supporting the proposed structure []. In certain cases, X-ray crystallography is utilized to obtain a three-dimensional representation of the molecule, providing definitive proof of its structure and conformation [].

Q4: Have any structure-activity relationship (SAR) studies been conducted on [, ]thiazolo[3,2-a]benzimidazole derivatives?

A: Yes, research has explored the impact of structural modifications on the biological activity of [, ]thiazolo[3,2-a]benzimidazole derivatives. One study investigated the immunomodulatory and anticancer activities of a series of 2-substituted-6-bromo-3-methylthiazolo[3,2-a]benzimidazole derivatives []. The study revealed that the presence of specific substituents at the 2-position of the [, ]thiazolo[3,2-a]benzimidazole core significantly influences its ability to inhibit LPS-stimulated NO generation in Raw murine macrophage cells. Moreover, certain derivatives exhibited potent cytotoxicity against colon carcinoma (HCT-116) and hepatocellular carcinoma (Hep-G2) cell lines. These findings underscore the potential of tailoring the substituents on the [, ]thiazolo[3,2-a]benzimidazole scaffold to fine-tune its biological properties.

Q5: What are the future directions for research on [, ]thiazolo[3,2-a]benzimidazole derivatives?

A: The unique structural features and promising biological activities of [, ]thiazolo[3,2-a]benzimidazole derivatives warrant further investigation. Future research efforts may focus on:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({[(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]amino}methyl)-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5514704.png)

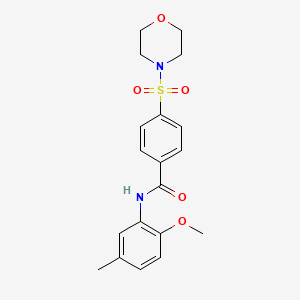

![N-(3-chlorophenyl)-3-[(4-methylphenyl)sulfonyl]propanamide](/img/structure/B5514707.png)

![4-{[(2-ethylphenoxy)acetyl]amino}benzamide](/img/structure/B5514711.png)

![4-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}morpholine](/img/structure/B5514741.png)

![N'-[2-(2-isopropyl-5-methylphenoxy)acetyl]nicotinohydrazide](/img/structure/B5514742.png)

![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide](/img/structure/B5514745.png)

![N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B5514750.png)

![(1R,5S)-3-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B5514765.png)

![3-isopropyl-N-{2-[3-(trifluoromethyl)phenyl]ethyl}-5-isoxazolecarboxamide](/img/structure/B5514778.png)

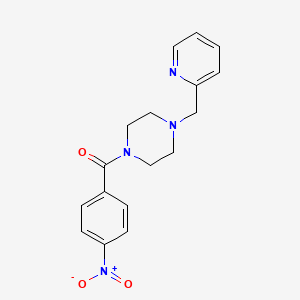

![4-[1-(quinolin-8-ylcarbonyl)piperidin-3-yl]benzoic acid](/img/structure/B5514789.png)

![2-(2-methoxyethyl)-8-(N-methyl-N-phenylglycyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5514794.png)